![molecular formula C21H29N3O2 B6458338 3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549003-37-2](/img/structure/B6458338.png)
3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of a piperidine ring and a methoxy group may confer unique properties to this compound.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . A common method for the synthesis of substituted piperidines involves the Mannich reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the piperidine ring might undergo reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a piperidine ring could potentially increase the compound’s basicity .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their six-membered heterocyclic structure provides a versatile scaffold for constructing biologically active molecules. Researchers explore modifications around the piperidine core to enhance drug potency, selectivity, and pharmacokinetic properties . The compound’s unique features may contribute to novel drug candidates targeting specific diseases.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (N-acylpiperidine), exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, effectively scavenges free radicals, making it valuable in combating oxidative stress . Investigating the antioxidant potential of our compound could reveal further insights into its biological effects.
Antimalarial Research
In the search for safe and efficacious antimalarial agents, synthetic 1,4-disubstituted piperidines have gained attention. These structurally simple molecules offer potential alternatives to existing antimalarials. Researchers evaluate their efficacy against resistant strains of malaria parasites . Our compound’s structure warrants investigation in this context.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-26-18-6-7-19-20(12-18)22-15-24(21(19)25)14-17-8-10-23(11-9-17)13-16-4-2-3-5-16/h6-7,12,15-17H,2-5,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSCBISLJTNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one |
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